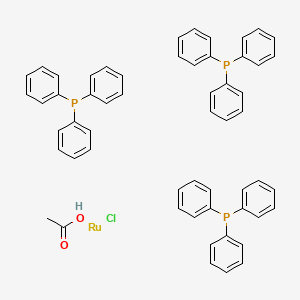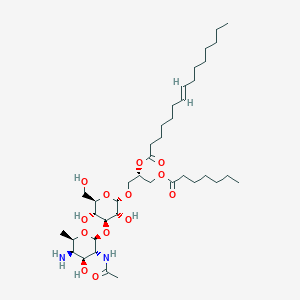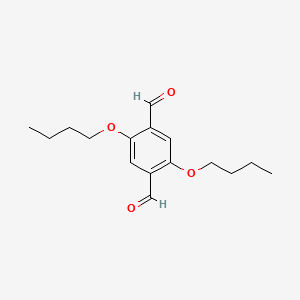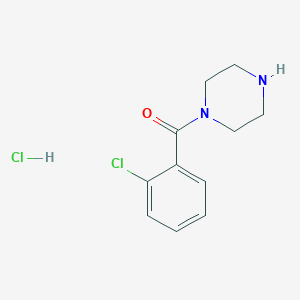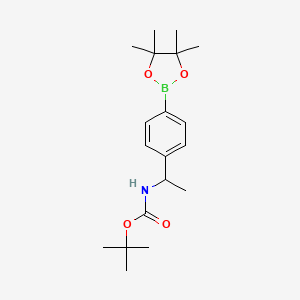
2-Thienylmagnesium bromide
Vue d'ensemble
Description
2-Thienylmagnesium bromide is a Grignard reagent . It can be used as a reactant to synthesize 1-(2-thienyl)-carbinols by condensation reaction with aldehydes. These carbinols can be further dehydrated to form 2-thienyl olefins .
Synthesis Analysis
The synthesis of this compound involves the use of Grignard reagents . It is used as a reactant to synthesize 1-(2-thienyl)-carbinols by condensation reaction with aldehydes . The carbinols are then further dehydrated to form 2-thienyl olefins .Molecular Structure Analysis
The molecular formula of this compound is C4H3BrMgS .Chemical Reactions Analysis
As a Grignard reagent, this compound can be used to synthesize 1-(2-thienyl)-carbinols through a condensation reaction with aldehydes . These carbinols can then be further dehydrated to form 2-thienyl olefins .Physical and Chemical Properties Analysis
The molecular weight of this compound is 187.34 g/mol . It has a topological polar surface area of 25.3 Ų .Applications De Recherche Scientifique
Synthesis of Terthienyl
2-Thienylmagnesium bromide plays a critical role in the synthesis of terthienyl compounds. A study by Smeets et al. (2003) outlined the process design for synthesizing α-terthienyl, highlighting the use of this compound in a 10-L stirred tank reactor. This research demonstrates the scalability of producing terthienyl compounds, essential in organic synthesis (Smeets et al., 2003).
Interaction with t-Butyl Chloride
Fowler and Higgins (1970) investigated the interaction of this compound with t-butyl chloride2H9. Their study resulted in the formation of various thiophene derivatives, showcasing the versatility of this compound in creating different organic molecules (Fowler & Higgins, 1970).
Preparation of 3-Thienyl Organometallic Reagents
Rieke, Kim, and Wu (1997) demonstrated the direct preparation of 3-thienylzinc and 3-thienylmagnesium iodides, highlighting the utility of this compound in forming stable organometallic reagents. These reagents are valuable in various coupling reactions, expanding the scope of synthetic applications (Rieke, Kim, & Wu, 1997).
Synthesis of Arsenic and Antimony Derivatives
Mahalakshmi, Jain, and Tiekink (2003) utilized this compound for preparing tri-(2-thienyl)-arsine and -stibine. This study underscores the role of this compound in synthesizing complex compounds containing arsenic and antimony, which are significant in inorganic and organometallic chemistry (Mahalakshmi, Jain, & Tiekink, 2003).
Mécanisme D'action
Target of Action
2-Thienylmagnesium bromide is a Grignard reagent . Its primary targets are carbonyl compounds, specifically aldehydes . The carbonyl compounds play a crucial role in organic synthesis as they can be converted into a variety of functional groups.
Mode of Action
The compound interacts with its targets through a process known as the Grignard reaction . In this reaction, the this compound attacks the electrophilic carbon atom of the carbonyl group in aldehydes . This results in the formation of a new carbon-carbon bond, leading to the production of 1-(2-thienyl)-carbinols .
Biochemical Pathways
The Grignard reaction involving this compound affects the biochemical pathway of carbonyl compound conversion . The product, 1-(2-thienyl)-carbinols, can be further dehydrated to form 2-thienyl olefins . These olefins can participate in various other reactions, leading to the synthesis of complex organic compounds.
Pharmacokinetics
It’s important to note that Grignard reagents, including this compound, are generally sensitive to moisture and air, requiring careful handling and storage .
Result of Action
The primary result of the action of this compound is the formation of 1-(2-thienyl)-carbinols . These carbinols can be further dehydrated to form 2-thienyl olefins . This transformation is significant in organic synthesis, enabling the creation of complex organic compounds from relatively simple starting materials.
Action Environment
The efficacy and stability of this compound are influenced by environmental factors. It is sensitive to moisture and air, reacting violently with water and may form explosive peroxides . Therefore, it must be handled and stored under anhydrous and inert gas conditions . The reaction temperature can also influence the yield and selectivity of the Grignard reaction .
Safety and Hazards
Orientations Futures
There is potential for 2-Thienylmagnesium bromide to be used in the synthesis of thiophene-functionalized polystyrene macromonomer (ThPStM), which could be a key intermediate in the synthesis of polystyrene-graft-polythiophene (PSt-g-PTh) via a combination of atom transfer radical polymerization (ATRP) and Grignard reaction .
Analyse Biochimique
Biochemical Properties
2-Thienylmagnesium bromide is known to participate in Grignard reactions . It can be used to synthesize 1-(2-thienyl)-carbinols through a condensation reaction with aldehydes . The carbinols are then further dehydrated to form 2-thienyl olefins
Molecular Mechanism
The molecular mechanism of action of this compound is primarily through its role in Grignard reactions . In these reactions, it acts as a nucleophile, attacking electrophilic carbon atoms present in other molecules
Temporal Effects in Laboratory Settings
As a Grignard reagent, it is typically used immediately after preparation due to its reactivity .
Dosage Effects in Animal Models
As a Grignard reagent, it is typically used in organic synthesis rather than in biological contexts .
Metabolic Pathways
As a Grignard reagent, it is typically used in organic synthesis rather than in biological contexts .
Transport and Distribution
As a Grignard reagent, it is typically used in organic synthesis rather than in biological contexts .
Subcellular Localization
As a Grignard reagent, it is typically used in organic synthesis rather than in biological contexts .
Propriétés
IUPAC Name |
magnesium;2H-thiophen-2-ide;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3S.BrH.Mg/c1-2-4-5-3-1;;/h1-3H;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJPDOPKPWUNBX-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CS[C-]=C1.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrMgS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90454230 | |
| Record name | 2-Thienylmagnesium bromide solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90454230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5713-61-1 | |
| Record name | 2-Thienylmagnesium bromide solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90454230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


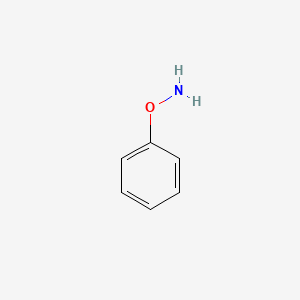
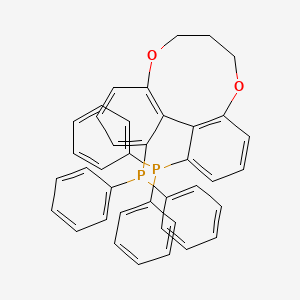
![1,9-Dioxaspiro[5.5]undecan-4-yl methanesulfonate](/img/structure/B3068429.png)


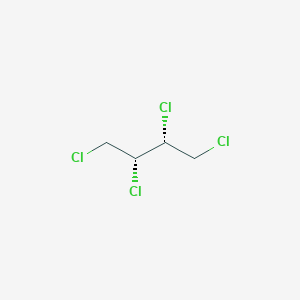
![(2S,5S)-1-[2-[(2S,5S)-2,5-di(propan-2-yl)phospholan-1-yl]ethyl]-2,5-di(propan-2-yl)phospholane](/img/structure/B3068464.png)

